![molecular formula C19H17N5O2S2 B2592818 Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1795484-19-3](/img/structure/B2592818.png)

Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

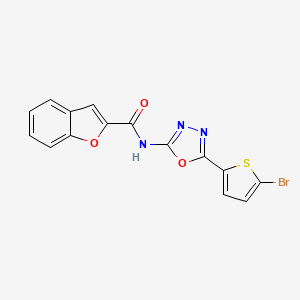

“Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a complex organic compound. It’s part of a class of compounds known as electron donor-acceptor (D-A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . These compounds have been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a library of 26 D-A compounds based on the BTZ group was synthesized . The synthesis involved varying the donor groups while keeping the BTZ acceptor group the same . This allowed for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by spectroscopic techniques . The structure is often determined by the arrangement of the donor and acceptor groups around the BTZ motif .Chemical Reactions Analysis

These compounds have been used as potential visible-light organophotocatalysts . They were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same . This allows for the tuning of the photocatalyst’s optoelectronic and photophysical properties .Wissenschaftliche Forschungsanwendungen

Photovoltaik und Fluoreszenzsensoren

Das Benzo[c][1,2,5]thiadiazol (BTZ)-Motiv wurde ausgiebig als Elektronendonor-Akzeptor-(D-A)-System untersucht. Es dient als stark elektronenakzeptierende Einheit und ist daher für Anwendungen wie:

- Fluoreszenzsensoren: BTZ-Derivate fungieren als Fluoreszenzsensoren, die Anwendung in der Biobildgebung (z. B. Lipidtröpfchen, Mitochondrien und Plasmamembranen) und im Umweltmonitoring finden .

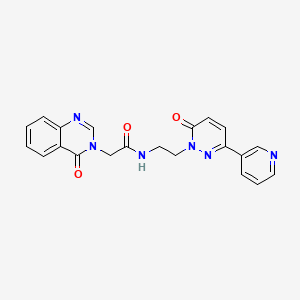

Organophotokatalysatoren für sichtbares Licht

Während BTZ-Verbindungen für Photovoltaik und Fluoreszenz untersucht wurden, wurde ihr Potenzial als Organophotokatalysatoren für sichtbares Licht nicht eingehend untersucht. Jüngste Forschung konzentrierte sich auf eine Bibliothek von 26 D-A-Verbindungen, die auf der BTZ-Gruppe basieren. Durch die Variation von Donorgruppen bei gleichzeitiger Beibehaltung der BTZ-Akzeptorgruppe konnten Forscher die Eigenschaften des Photokatalysators systematisch modifizieren. Diese Photokatalysatoren wurden unter Verwendung einer Minisci-artigen decarboxylativen Alkylierung von elektronenarmen Heteroarenen sowohl unter Batch- als auch unter kontinuierlichen Flussbedingungen validiert .

Antikrebsmittel, die auf Tumorhypoxie abzielen

Im Bereich der therapeutischen Mittel wurden Bor-basierte Benzo[c][1,2,5]thiadiazole entworfen und synthetisiert. Diese Verbindungen zeigen vielversprechende Eigenschaften als Antikrebsmittel, die speziell auf Tumorhypoxie abzielen .

Fluoreszenzeffekte und molekulare Wechselwirkungen

Thiadiazol-Derivate, einschließlich Benzo[c][1,2,5]thiadiazole, wurden hinsichtlich ihrer Fluoreszenzeffekte und molekularen Wechselwirkungen in verschiedenen Lösungsmitteln untersucht. Das Verständnis dieser Eigenschaften ist entscheidend für die Entwicklung von Materialien mit spezifischen optischen Eigenschaften.

Molekulardynamikstudien

Forscher haben molekulare Modellierungsmethoden eingesetzt, um Einblicke in das Verhalten und die Wechselwirkungen von Benzo[c][1,2,5]thiadiazol-Derivaten zu gewinnen. Diese Studien tragen zu unserem Verständnis ihrer potenziellen Anwendungen bei .

Wirkmechanismus

Target of Action

Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .

Mode of Action

It’s suggested that there is an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .

Biochemical Pathways

Similar compounds have been used in photovoltaics and as fluorescent sensors .

Result of Action

Similar compounds have shown potential in photovoltaic applications and as fluorescent sensors .

Zukünftige Richtungen

Biochemische Analyse

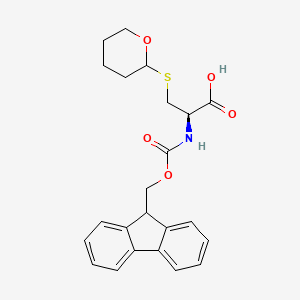

Biochemical Properties

Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone plays a crucial role in biochemical reactions due to its electron donor-acceptor system. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with electron-deficient heteroarenes in decarboxylative alkylation reactions . The nature of these interactions is primarily based on the compound’s ability to act as a strong electron acceptor, facilitating various catalytic processes.

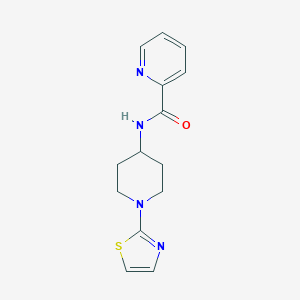

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the fluorescence properties of cells, making it a useful tool in bioimaging applications . Additionally, its interaction with cellular components can lead to changes in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s strong electron-accepting properties enable it to participate in redox reactions, thereby influencing gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced fluorescence for imaging purposes. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its biochemical activity. The compound’s influence on metabolic flux and metabolite levels has been studied extensively, revealing its role in modulating key biochemical processes . These interactions are crucial for understanding the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The compound’s activity and function are closely linked to its localization within the cell, making this an important area of study.

Eigenschaften

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S2/c25-19(13-3-4-15-16(9-13)23-28-22-15)24-6-1-2-12(10-24)8-17-20-18(21-26-17)14-5-7-27-11-14/h3-5,7,9,11-12H,1-2,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWDCOQUUUXOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)CC4=NC(=NO4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2592736.png)

![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2592739.png)

![2-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592742.png)

![5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2592744.png)

![2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2592746.png)

![{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2592749.png)

![(3r,5r,7r)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2592752.png)

![2-(2,4-dichlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2592756.png)